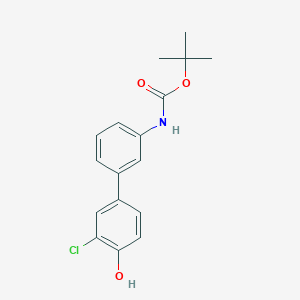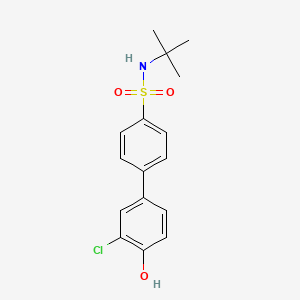
5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% (5-BSP-3-CP) is an organosulfur compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a melting point of 62-64°C. 5-BSP-3-CP has been used in numerous studies to investigate the mechanism of action of various biological processes, as well as the biochemical and physiological effects of various compounds.
作用機序
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% is not well understood. However, it is believed that the compound acts as a substrate for a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other bioactive molecules. Additionally, it is believed that 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% may act as an inhibitor of certain enzymes, such as cytochrome P450s, which can lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to the inhibition of certain metabolic pathways. Additionally, 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been shown to have antioxidant activity and to inhibit the activity of certain enzymes involved in the synthesis of prostaglandins.
実験室実験の利点と制限
The advantages of using 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in laboratory experiments include its relatively low cost and its availability in a variety of concentrations. Additionally, it is relatively easy to synthesize and is soluble in organic solvents. The main limitation of using 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in laboratory experiments is that its mechanism of action is not well understood.
将来の方向性
There are a number of potential future directions for research involving 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95%. These include further studies on the biochemical and physiological effects of the compound, as well as studies on the structure-activity relationships of the compound. Additionally, further studies on the mechanism of action of the compound and its inhibition of cytochrome P450 enzymes could be conducted. In addition, further studies on the antioxidant activity of the compound could be conducted. Finally, studies on the use of 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in drug development and drug delivery could be conducted.
合成法
The synthesis of 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% is typically achieved through the reaction of 4-t-butylsulfamoylphenol with 3-chlorophenol in an aqueous medium. This reaction is catalyzed by sodium hydroxide and is typically carried out at temperatures of between 80-90°C for a period of 1-2 hours. The reaction is typically completed in a high-pressure reaction vessel and the product is isolated by filtration and crystallization.
科学的研究の応用
5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used in a number of scientific research studies. It has been used as a substrate in enzyme kinetics studies in order to investigate the mechanism of action of various enzymes. It has also been used to study the biochemical and physiological effects of various compounds, such as drugs, hormones, and other bioactive molecules. Additionally, 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used in studies of the structure-activity relationships of various compounds.
特性
IUPAC Name |
N-tert-butyl-4-(3-chloro-5-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)15-6-4-11(5-7-15)12-8-13(17)10-14(19)9-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYYRDMALAQJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)
![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)

![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)
![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)



![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)
